L-Valine is one of the three branched-chain amino acids (BCAAs), alongside L-leucine and L-isoleucine. It is essential for human health, meaning it must be obtained from dietary sources as the body cannot synthesize it. The compound L-alanyl-L-glutaminylglycyl can be derived from protein hydrolysis or synthesized through peptide synthesis techniques. In terms of classification, it falls under the broader category of proteinogenic amino acids, which are involved in protein synthesis.
The synthesis of L-Valine, L-alanyl-L-glutaminylglycyl can be achieved through several methods:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the three-dimensional conformation of this compound, revealing its functional groups and spatial arrangement.
L-Valine participates in various chemical reactions:
The mechanism of action for L-Valine and its derivatives primarily involves:
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